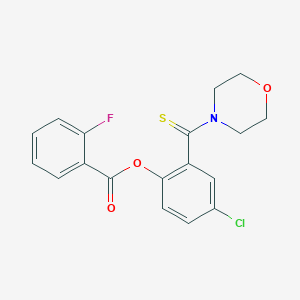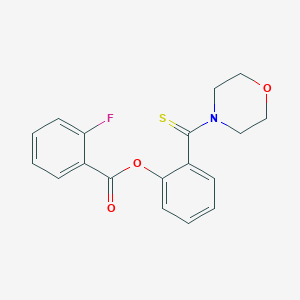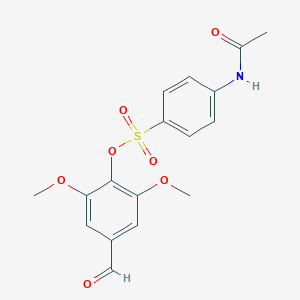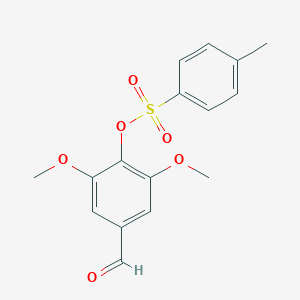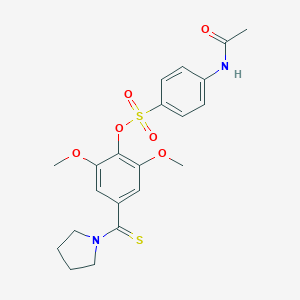
4-(1-Piperidinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Piperidinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate, also known as PPADS, is a chemical compound that has been widely used in scientific research. PPADS is a potent P2 purinergic receptor antagonist that has been extensively studied for its role in various biological and physiological processes.
Mécanisme D'action
4-(1-Piperidinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate acts as a competitive antagonist at P2 purinergic receptors. It binds to the receptor site and prevents the activation of the receptor by extracellular nucleotides such as ATP and ADP. This inhibition of P2 purinergic receptors leads to a decrease in intracellular Ca2+ levels, which in turn leads to the inhibition of various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit platelet aggregation, smooth muscle contraction, and neurotransmitter release. This compound has also been shown to inhibit the proliferation of cancer cells and to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-(1-Piperidinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate has several advantages for lab experiments. It is a potent and selective P2 purinergic receptor antagonist that can be used to study the role of P2 purinergic receptors in various biological and physiological processes. This compound is also relatively easy to synthesize and purify. However, this compound has some limitations for lab experiments. It has a short half-life in vivo, which limits its use for in vivo studies. This compound also has some off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 4-(1-Piperidinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate. One direction is to study the role of P2 purinergic receptors in various diseases such as cancer, inflammation, and cardiovascular diseases. Another direction is to develop more potent and selective P2 purinergic receptor antagonists that can be used for in vivo studies. Additionally, the development of this compound derivatives with improved pharmacokinetic properties could lead to the development of new therapeutic agents for various diseases.
Méthodes De Synthèse
4-(1-Piperidinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate can be synthesized using a two-step reaction. The first step involves the reaction of 4-(acetylamino)benzenesulfonyl chloride with piperidine to form this compound. The second step involves the purification of the product using column chromatography. The final product is a white powder that is soluble in water.
Applications De Recherche Scientifique
4-(1-Piperidinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate has been extensively used in scientific research as a P2 purinergic receptor antagonist. P2 purinergic receptors are a family of G protein-coupled receptors that are activated by extracellular nucleotides such as ATP and ADP. This compound has been shown to block the activation of P2 purinergic receptors, thereby inhibiting various physiological processes such as platelet aggregation, smooth muscle contraction, and neurotransmitter release.
Propriétés
Formule moléculaire |
C20H22N2O4S2 |
|---|---|
Poids moléculaire |
418.5 g/mol |
Nom IUPAC |
[4-(piperidine-1-carbothioyl)phenyl] 4-acetamidobenzenesulfonate |
InChI |
InChI=1S/C20H22N2O4S2/c1-15(23)21-17-7-11-19(12-8-17)28(24,25)26-18-9-5-16(6-10-18)20(27)22-13-3-2-4-14-22/h5-12H,2-4,13-14H2,1H3,(H,21,23) |
Clé InChI |
SSCLMXRTCHXNDU-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(=S)N3CCCCC3 |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(=S)N3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2,5-dimethyl-3-(4-morpholinylcarbothioyl)-1H-pyrrol-1-yl]phenyl 4-bromobenzenesulfonate](/img/structure/B306274.png)
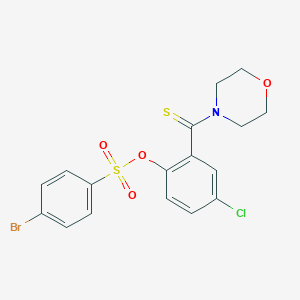
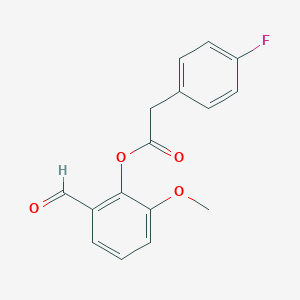

![2-[(2-Imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-chlorobenzenesulfonate](/img/structure/B306280.png)
![2-Chloro-6-ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306281.png)
![2-{2-ethoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B306282.png)
